1-(Prop-2-yn-1-yl)cyclopent-1-ene
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Overview
Description
1-(Prop-2-yn-1-yl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclopent-1-ene typically involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium amide can be used under basic conditions.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopent-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism by which 1-(Prop-2-yn-1-yl)cyclopent-1-ene exerts its effects involves interactions with various molecular targets. The propynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentene ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .
Comparison with Similar Compounds
1-(Prop-1-en-2-yl)cyclohex-1-ene: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate: Contains a carboxylate group, making it more polar and reactive.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclopent-1-ene is unique due to its combination of a cyclopentene ring and a propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
38134-30-4 |
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Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1-prop-2-ynylcyclopentene |
InChI |
InChI=1S/C8H10/c1-2-5-8-6-3-4-7-8/h1,6H,3-5,7H2 |
InChI Key |
GVEXXAXWYZBNQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CCCC1 |
Origin of Product |
United States |
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